molecular formula C19H14ClFN2O4 B2829886 1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898428-84-7

1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2829886
CAS No.: 898428-84-7
M. Wt: 388.78
InChI Key: RGXBPGRTAWIFOU-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H14ClFN2O4 and its molecular weight is 388.78. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Chromophore Applications

Research on pyrazine-based chromophores, including structures related to 1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione, highlights their potential in optical applications due to their highly emissive properties and strong emission solvatochromism. These properties suggest their utility in intramolecular charge transfer (ICT) applications, with variations in electron-donating groups and π-conjugated systems influencing their photophysical behaviors (Hoffert et al., 2017).

Synthesis and Transformation in Chemical Research

The compound's synthesis and structural transformation capabilities are explored through various chemical reactions, demonstrating its versatility in creating novel chemical structures. This includes base-catalyzed ring transformations and the ability to undergo rearrangements under specific conditions, which underscores its value in synthetic organic chemistry and the development of new chemical entities (Sápi et al., 1997).

Antiviral Research

The synthesis and evaluation of analogues related to this compound have shown promise in antiviral research, particularly against the influenza virus. The modification of the pyrazine-2,3-dione scaffold has led to compounds that inhibit cap-dependent endonuclease activity, a promising target for influenza treatment strategies. This research paves the way for the development of therapeutic agents to combat influenza infections (Singh & Tomassini, 2001).

Antimicrobial and Anti-inflammatory Potential

Derivatives of pyrazine diones have been investigated for their potential in antimicrobial and anti-inflammatory applications. The structural diversity of these compounds allows for the exploration of their biological activities, highlighting their potential as lead compounds in the development of new therapeutic agents with antimicrobial and anti-inflammatory properties (Kendre et al., 2015).

Optoelectronic Materials

The compound and its derivatives are explored for their use in optoelectronic and charge transport applications, including organic light-emitting diodes (OLEDs). Their charge transfer behavior and optoelectronic properties make them promising candidates for efficient materials in OLED technologies, offering insights into the development of new materials for electronic and photonic devices (Wazzan & Irfan, 2019).

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O4/c1-27-17-7-6-14(10-15(17)20)23-9-8-22(18(25)19(23)26)11-16(24)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXBPGRTAWIFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.